![molecular formula C12H15N3O3S B2511645 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1788666-50-1](/img/structure/B2511645.png)
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a thiadiazole ring, which is a type of heterocycle that contains three carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiadiazole rings would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Furan compounds are known to undergo reactions such as electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiadiazole rings could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Antimicrobial Activity
Compounds with a furan-2-yl structure have been studied for their antimicrobial activity . In particular, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans .
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial activity . They have been used in the fight against bacterial strain-caused infection . However, it’s worth noting that some synthesized nitrofurantoin analogues were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium .
Antifungal Activity
As mentioned earlier, furan derivatives have shown good antimicrobial activity against yeast-like fungi Candida albicans . This suggests potential applications in the development of antifungal agents.
Drug Synthesis
The furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Organic Chemistry Research
Due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions, the field of organic chemistry offers a wide range of prospects .
Medicinal Chemistry Research
In the realm of medicinal chemistry, furan derivatives have taken on a special position . Medicinal chemists have been inspired to create numerous innovative antibacterial agents due to the remarkable therapeutic efficacy of furan-related medicines .
Mechanism of Action
Antiviral Activity: Indole derivatives have demonstrated antiviral properties . For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives inhibit influenza A virus . While we don’t have direct evidence for this specific compound, it may similarly interfere with viral replication or entry.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)6-9-4-3-5-18-9/h3-5,17H,6-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYLHSPHRICMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C)(CC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.